molecular formula C17H19N3O3 B2771318 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 340319-06-4

2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2771318
CAS No.: 340319-06-4
M. Wt: 313.357
InChI Key: SXSFLAZCMCLLEC-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde is a complex organic compound that features a pyrrole ring substituted with nitro and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with a nitro-substituted benzaldehyde derivative in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol, with glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-dimethyl-1-[3-amino-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the nitro and pyrrolidinyl substituents, resulting in different chemical and biological properties.

    3-nitro-4-(pyrrolidin-1-yl)benzaldehyde: Contains the nitro and pyrrolidinyl groups but lacks the pyrrole ring, affecting its reactivity and applications.

    2,5-dimethyl-1-[3-amino-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde: A reduced form of the target compound with different biological activities.

Uniqueness

2,5-dimethyl-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both nitro and pyrrolidinyl groups on the aromatic ring, along with the pyrrole core, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-1-(3-nitro-4-pyrrolidin-1-ylphenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12-9-14(11-21)13(2)19(12)15-5-6-16(17(10-15)20(22)23)18-7-3-4-8-18/h5-6,9-11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSFLAZCMCLLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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